Quinuclidine hydrochloride
Overview
Description
Quinuclidine hydrochloride is a derivative of quinuclidine, which is a 1-azabicyclo[2.2.2]octane compound. Quinuclidine itself is a bicyclic organic compound with a nitrogen atom in one of the rings, making it a tertiary amine. The hydrochloride form indicates the presence of a hydrochloride salt, which is commonly used to make organic bases more soluble in water for various applications, including pharmaceuticals10.
Synthesis Analysis
Quinuclidine and its derivatives can be synthesized through various methods. One approach involves the palladium-mediated allylic alkylation, which has been used to construct the quinuclidine azabicyclo[2.2.2]octane with excellent regio- and diastereoselectivity . Another method includes the reaction of quinuclidine adducts with mono- and dichlorogallane to produce quinuclidine-stabilized amido- and azidogallanes . Additionally, quinuclidine has been used as a structure-directing agent in the synthesis of zeolitic materials, demonstrating its versatility in material chemistry .
Molecular Structure Analysis
The molecular structure of quinuclidine has been studied using various techniques such as gas-phase electron diffraction, X-ray diffraction, and quantum chemical calculations. These studies have revealed that quinuclidine has a slightly twisted 1-azabicyclo[2.2.2]octane cage and can form adducts with metal trihydrides, which results in structural changes upon coordination . The crystal structure of quinuclidine betaine hydrochloride has also been determined, showing interactions such as medium-strong COOH·Cl hydrogen bonds and C–H···Cl contacts10.
Chemical Reactions Analysis
Quinuclidine-based catalysts have been found to be highly reactive in the Baylis-Hillman reaction, with a direct correlation between the basicity of the base and its reactivity. Quinuclidine, having the highest pKa, was the most active catalyst, and its reactivity was further enhanced by the presence of proton donors like methanol . The interaction between quinuclidine and trifluoromethane through a weak C-H···N hydrogen bond has also been studied, indicating the potential for weak intermolecular interactions in the formation of complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinuclidine derivatives have been extensively studied. For instance, the photoelectron spectra and electronic structure of diastereomeric quinuclidine derivatives have been investigated, revealing insights into the molecular and electronic structure influenced by substituents and intramolecular hydrogen bonding . The study of quinuclidine betaine with p-hydroxybenzoic acid complex has provided information on the crystal and molecular structure, hydrogen bonding, and vibrational spectra, which are crucial for understanding the properties of these complexes .
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
Quinuclidine betaine hydrochloride has been synthesized and characterized using X-ray diffraction, FTIR, NMR spectroscopy, and DFT calculations. This compound crystallizes in the orthorhombic space group P nma, with interesting hydrogen bonding interactions stabilizing the crystal structure (Dega-Szafran, Szafran & Katrusiak, 2009).
2. Synthesis and Chemical Reactions
Quinuclidine hydrochloride was used in the synthesis of [AlH2Cl(Quinuclidine)2], highlighting its role in forming complex compounds. The study involved the preparation and recrystallization of quinuclidine hydrochloride, which led to the discovery of the title compound (Jones, Junk & Cole, 2001).
3. Adduct Formation with Metal Trihydrides
The structures of two adducts of quinuclidine with group 13 trihydride molecules were determined using gas-phase electron diffraction and quantum chemical calculations. This shows the potential of quinuclidine in complex formation and its structural changes upon coordination (Wann et al., 2007).
4. Development of Novel Compounds
Quinuclidine hydrochloride was used in the synthesis of novel compounds with potential biological activities. One study involved the creation of fused and spiro nitrogen heterocycles of quinuclidine, demonstrating its versatility as an intermediate in synthesizing complex organic compounds (Hamama, Zoorob & El‐Magid, 2011).
5. Catalytic Properties
A study found a correlation between the basicity of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction. Quinuclidine, with the highest pKa, was found to be the most active catalyst, indicating its significant role in chemical reactions (Aggarwal, Emme & Fulford, 2003).
6. Antiproliferative Activities
Quinuclidine derivatives showed antiproliferative effects against Toxoplasma gondii tachyzoites in vitro. This suggests potential pharmaceutical applications for quinuclidine derivatives in treating infections (Martins-Duarte, Urbina, de Souza & Vommaro, 2006).
7. Synthesis of Amphiphilic Compounds
Quinuclidine hydrochloride was used in the development of polyfunctional biocompatible cationic surfactant systems. These quaternary ammonium derivatives of quinuclidine displayed significant bactericidal and fungicidal activities, highlighting their potential in nanomedicine and biotechnology (Burilova et al., 2018).
Safety And Hazards
Future Directions
Quinuclidine hydrochloride has been used in the synthesis of quinuclidine adducts with group 13 trihydride molecules, MH3 (M = B, Al), and their structure elucidation by gas-phase electron diffraction and quantum chemical calculations . This suggests potential future directions in the field of quantum chemical calculations and structure elucidation.
properties
IUPAC Name |
1-azabicyclo[2.2.2]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLBBZLOMXKMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidine hydrochloride | |
CAS RN |
39896-06-5 | |
Record name | 1-Azabicyclo[2.2.2]octane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39896-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinuclidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039896065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinuclidine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinuclidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINUCLIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95W3BUM1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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